molecular formula C10H4N6O B2920207 PDK1/Akt/Flt Dual Pathway Inhibitor CAS No. 331253-86-2

PDK1/Akt/Flt Dual Pathway Inhibitor

Cat. No. B2920207
CAS RN: 331253-86-2
M. Wt: 224.183
InChI Key: DPANHMGWPXVBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The PDK1/Akt/Flt Dual Pathway Inhibitor is a cell-permeable compound that selectively induces apoptosis in Acute Myelogenous Leukemia (AML) with little effect on normal CD34+ AML progenitor cells . It controls the biological activity of PDK1/Akt/Flt and is primarily used for Phosphorylation & Dephosphorylation applications .


Physical And Chemical Properties Analysis

The this compound is a solid, yellow compound . It is soluble in DMSO at 10 mg/mL . It has a molecular weight of 224.18 .

Scientific Research Applications

Cancer Treatment and Tumor Suppression

PDK1/Akt/Flt pathway inhibitors have been extensively studied for their potential in cancer treatment. The phosphoinositide 3-kinase/3-phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway is crucial in cancer cell growth, survival, and tumor angiogenesis. Inhibitors like BX-795, BX-912, and BX-320 have shown effectiveness in blocking PDK1/Akt signaling in tumor cells, inhibiting growth, and inducing apoptosis in various cancer cell lines, including in vivo models like LOX melanoma tumors (Feldman et al., 2005). Moreover, dual targeting of PI3K and MEK pathways has been demonstrated to induce significant tumor growth inhibition, as seen in studies involving human colorectal cancer xenograft tumors (Haagensen et al., 2013).

Bioenergetic Signaling and Chemoprevention

The PDK1/Akt pathway also plays a role in bioenergetic signaling and chemoprevention. In a study involving the transgenic adenocarcinoma of the mouse prostate model, the PDK1 inhibitor OSU03012 demonstrated chemopreventive relevance in prostate cancer. This inhibitor significantly decreased prostate weight and epithelial proliferation, alongside impacting bioenergetic signaling (Sargeant et al., 2007).

Resistance Mechanisms in Cancer Therapy

Understanding the mechanisms of resistance to PDK1 inhibitors is critical in cancer therapy. Studies have shown that despite efficient knockdown of PDK1, inhibition of the PI3K pathway is marginal, suggesting that PDK1 might not be a rate-limiting factor in certain cancer models. This highlights the need for exploring other targets within the pathway for more effective treatment strategies (Ellwood-Yen et al., 2011).

Autophagy and Cellular Response

Inhibitors targeting the PDK1/Akt pathway can also induce autophagy, a cellular process involved in the degradation and recycling of cellular components. A study on non-small cell lung cancer (NSCLC) cells demonstrated that a novel PDK1/MEK dual inhibitor promoted autophagy and apoptosis, suggesting a potential therapeutic approach for NSCLC (Liu et al., 2023).

Scaffold Proteins and Activation Mechanisms

The role of scaffold proteins like Freud-1/Aki1 in regulating the specificity of the PDK1/Akt signaling cascade has been explored. These proteins can influence the formation of PDK1/Akt complexes and are crucial for Akt activation in response to specific stimuli, offering insights into the signaling mechanisms at play (Nakamura et al., 2008).

properties

IUPAC Name

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPANHMGWPXVBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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